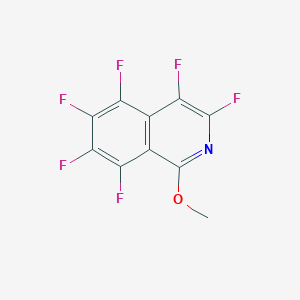![molecular formula C12H23NO B12909683 N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine CAS No. 18134-46-8](/img/structure/B12909683.png)
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of a cyclohexane ring, a tetrahydrofuran ring, and a methylamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanone with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine: A related compound with a simpler structure.
Uniqueness
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is unique due to its combination of a cyclohexane ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical and industrial applications.
Properties
CAS No. |
18134-46-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-methyl-2-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-13-12-7-3-2-5-10(12)9-11-6-4-8-14-11/h10-13H,2-9H2,1H3 |
InChI Key |
BKGOBLQSEWHMKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


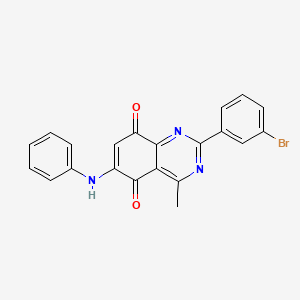
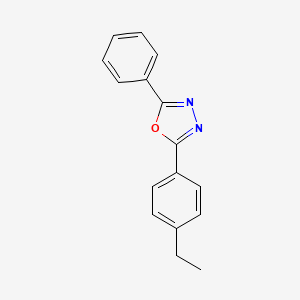
![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
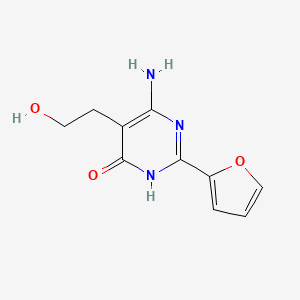

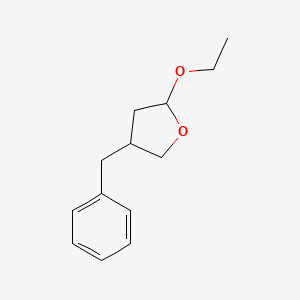
![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)
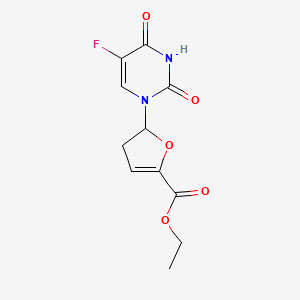
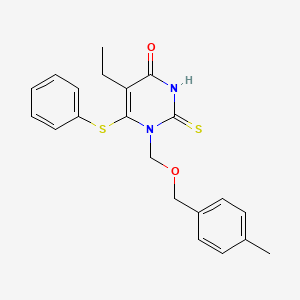
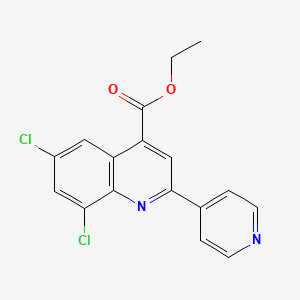
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)
![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)
